molecular formula C12H20ClNO B12742186 DL-alpha-Ethyl-alpha-(1-methylaminoethyl)benzyl alcohol hydrochloride CAS No. 7471-91-2

DL-alpha-Ethyl-alpha-(1-methylaminoethyl)benzyl alcohol hydrochloride

Cat. No.: B12742186
CAS No.: 7471-91-2
M. Wt: 229.74 g/mol
InChI Key: FRPYHBWRNSPKMF-UHFFFAOYSA-N
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Description

It is a white crystalline substance that is soluble in water and has a melting point of 216-220°C . This compound is commonly used in the pharmaceutical industry due to its stimulant and decongestant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-alpha-Ethyl-alpha-(1-methylaminoethyl)benzyl alcohol hydrochloride typically involves the reduction of ephedrine or pseudoephedrine. One common method is the catalytic hydrogenation of ephedrine in the presence of a palladium catalyst. The reaction is carried out under mild conditions, with hydrogen gas at atmospheric pressure and room temperature .

Industrial Production Methods

In industrial settings, the production of DL-Ephedrine hydrochloride often involves the use of large-scale reactors and continuous flow systems. The process begins with the extraction of ephedrine from natural sources, such as the Ephedra plant, followed by chemical modification to produce the desired hydrochloride salt. The final product is then purified through crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

DL-alpha-Ethyl-alpha-(1-methylaminoethyl)benzyl alcohol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

DL-alpha-Ethyl-alpha-(1-methylaminoethyl)benzyl alcohol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its action on the adrenergic receptors in the central nervous system. It stimulates the release of norepinephrine and dopamine, leading to increased heart rate, blood pressure, and bronchodilation. The molecular targets include alpha and beta-adrenergic receptors, and the pathways involved are related to the sympathetic nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DL-alpha-Ethyl-alpha-(1-methylaminoethyl)benzyl alcohol hydrochloride is unique due to its synthetic origin and specific stereochemistry, which allows for precise control over its pharmacological effects. Unlike its natural counterparts, this compound can be produced in large quantities with consistent purity and potency .

Properties

CAS No.

7471-91-2

Molecular Formula

C12H20ClNO

Molecular Weight

229.74 g/mol

IUPAC Name

2-methyl-2-(methylamino)-1-phenylbutan-1-ol;hydrochloride

InChI

InChI=1S/C12H19NO.ClH/c1-4-12(2,13-3)11(14)10-8-6-5-7-9-10;/h5-9,11,13-14H,4H2,1-3H3;1H

InChI Key

FRPYHBWRNSPKMF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(C1=CC=CC=C1)O)NC.Cl

Origin of Product

United States

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